molecular formula C12H13F3N2O3 B12452780 [3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylfuran-3-yl)methanone

[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylfuran-3-yl)methanone

Cat. No.: B12452780
M. Wt: 290.24 g/mol
InChI Key: LCKOEVBPKMYNPN-UHFFFAOYSA-N
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Description

3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, hydroxy, and trifluoromethyl groups, and a furan ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones, followed by the introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide. The furan ring can be synthesized separately and then coupled to the pyrazole ring via a methanone linkage using cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the methanone linkage results in a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone may serve as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features may impart biological activity, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxy group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole and furan ring, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methylfuran-3-yl)methanone

InChI

InChI=1S/C12H13F3N2O3/c1-3-8-6-11(19,12(13,14)15)17(16-8)10(18)9-4-5-20-7(9)2/h4-5,19H,3,6H2,1-2H3

InChI Key

LCKOEVBPKMYNPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(OC=C2)C

Origin of Product

United States

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